molecular formula C20H19N7O9S2 B14378021 N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine CAS No. 88212-04-8

N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine

Cat. No.: B14378021
CAS No.: 88212-04-8
M. Wt: 565.5 g/mol
InChI Key: MRGNZUMAFKFMQF-KRWDZBQOSA-N
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Description

N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonic acid, diazenyl, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves multiple steps, starting with the preparation of the diazenyl and hydrazinylidene intermediates. These intermediates are then coupled with the imidazole ring under controlled conditions to form the final compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amines, and substituted imidazole compounds.

Scientific Research Applications

N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Properties

CAS No.

88212-04-8

Molecular Formula

C20H19N7O9S2

Molecular Weight

565.5 g/mol

IUPAC Name

(2S)-2-acetamido-3-[2,4-bis[(4-sulfophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid

InChI

InChI=1S/C20H19N7O9S2/c1-11(28)21-17(19(29)30)10-16-18(26-24-12-2-6-14(7-3-12)37(31,32)33)23-20(22-16)27-25-13-4-8-15(9-5-13)38(34,35)36/h2-9,17H,10H2,1H3,(H,21,28)(H,22,23)(H,29,30)(H,31,32,33)(H,34,35,36)/t17-/m0/s1

InChI Key

MRGNZUMAFKFMQF-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=C(N=C(N1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=C(N=C(N1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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